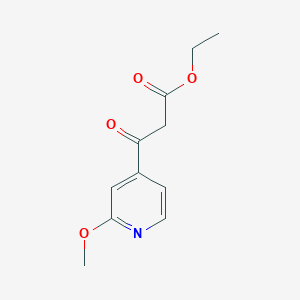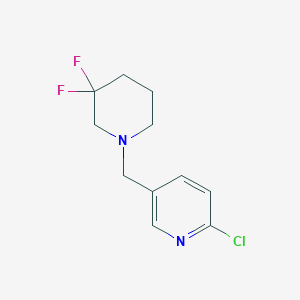
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 2-position and a difluoropiperidinylmethyl group at the 5-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
The synthesis of 2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine involves several steps. One common method includes the reaction of 2-chloro-5-bromopyridine with 3,3-difluoropiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.
Reduction Reactions: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the pyridine ring.
科学的研究の応用
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Pyridine derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties, and this compound is no exception.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases.
Industry: In the agrochemical industry, it can be used as an intermediate for the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets. The chloro and difluoropiperidinylmethyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
類似化合物との比較
2-Chloro-5-((3,3-difluoropiperidin-1-yl)methyl)pyridine can be compared with other pyridine derivatives such as:
2-Chloro-5-methylpyridine: This compound has a methyl group instead of a difluoropiperidinylmethyl group. It is used as a pesticide intermediate and has different reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: This derivative has a trifluoromethyl group, which imparts different electronic properties. It is used in the synthesis of agrochemicals and pharmaceuticals.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has an additional chloro group, making it more reactive in certain substitution reactions. It is used as an intermediate in the production of crop protection products.
特性
分子式 |
C11H13ClF2N2 |
|---|---|
分子量 |
246.68 g/mol |
IUPAC名 |
2-chloro-5-[(3,3-difluoropiperidin-1-yl)methyl]pyridine |
InChI |
InChI=1S/C11H13ClF2N2/c12-10-3-2-9(6-15-10)7-16-5-1-4-11(13,14)8-16/h2-3,6H,1,4-5,7-8H2 |
InChIキー |
GYYAKVMKRSAPCI-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide](/img/structure/B12080108.png)
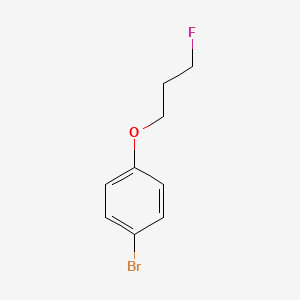
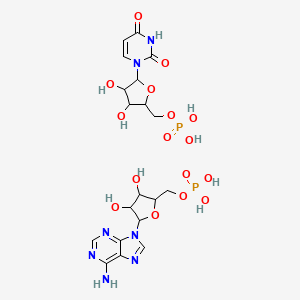
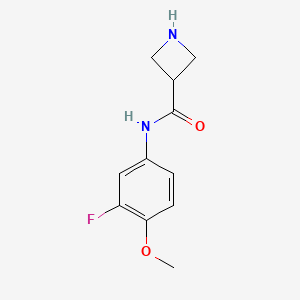
![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)



![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)
![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)

